Cas no 2122576-30-9 (3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)-)

3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)-
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- インチ: 1S/C11H13N3O/c12-6-10-5-11(8-13-7-10)9-14-1-3-15-4-2-14/h5,7-8H,1-4,9H2
- InChIKey: ABDWZBXQEGNHDE-UHFFFAOYSA-N
- SMILES: C1=NC=C(CN2CCOCC2)C=C1C#N
3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692435-2.5g |
5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |
2122576-30-9 | 2.5g |
$1791.0 | 2023-05-30 | ||
Enamine | EN300-692435-10.0g |
5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |
2122576-30-9 | 10g |
$3929.0 | 2023-05-30 | ||
Enamine | EN300-692435-5.0g |
5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |
2122576-30-9 | 5g |
$2650.0 | 2023-05-30 | ||
Enamine | EN300-692435-0.5g |
5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |
2122576-30-9 | 0.5g |
$877.0 | 2023-05-30 | ||
Enamine | EN300-692435-0.1g |
5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |
2122576-30-9 | 0.1g |
$804.0 | 2023-05-30 | ||
Enamine | EN300-692435-1.0g |
5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |
2122576-30-9 | 1g |
$914.0 | 2023-05-30 | ||
Enamine | EN300-692435-0.05g |
5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |
2122576-30-9 | 0.05g |
$768.0 | 2023-05-30 | ||
Enamine | EN300-692435-0.25g |
5-[(morpholin-4-yl)methyl]pyridine-3-carbonitrile |
2122576-30-9 | 0.25g |
$840.0 | 2023-05-30 |
3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)- 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
3-Pyridinecarbonitrile, 5-(4-morpholinylmethyl)-に関する追加情報
3-Pyridinecarbonitrile, 5-(4-Morpholinylmethyl)-: A Comprehensive Overview
The compound 3-Pyridinecarbonitrile, 5-(4-Morpholinylmethyl)-, also identified by the CAS number 2122576-30-9, is a significant molecule in the field of organic chemistry. This compound is characterized by its pyridine ring structure, which serves as a versatile platform for various chemical modifications. The presence of the cyano group at the 3-position and the morpholinylmethyl substituent at the 5-position imparts unique electronic and steric properties to the molecule, making it a valuable component in numerous chemical reactions and applications.
Recent studies have highlighted the potential of 3-Pyridinecarbonitrile, 5-(4-Morpholinylmethyl)- in drug discovery and development. Researchers have explored its role as a building block in constructing bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. The morpholine ring, a saturated heterocycle, contributes to the molecule's stability and solubility, which are critical factors in pharmacokinetics.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The use of transition metal catalysts has significantly enhanced the efficiency of these reactions, enabling chemists to achieve higher yields and better purity. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the morpholinylmethyl group onto the pyridine ring with high precision.
The structural versatility of 3-Pyridinecarbonitrile, 5-(4-Morpholinylmethyl)- also makes it an attractive candidate for materials science applications. Its ability to form coordination complexes with metal ions has been leveraged in the development of new materials for catalysis and sensing. Recent advancements in this area have demonstrated its potential as a ligand in homogeneous catalysis, where it facilitates selective transformations under mild conditions.
From an environmental perspective, there is growing interest in understanding the ecological impact of this compound. Studies have shown that its degradation pathways under various conditions can influence its persistence in natural systems. Researchers are actively exploring methods to optimize its synthesis and application processes to minimize environmental footprint while maintaining its effectiveness.
In conclusion, 3-Pyridinecarbonitrile, 5-(4-Morpholinylmethyl)- stands out as a multifaceted compound with diverse applications across organic chemistry. Its unique structure and functional groups continue to inspire innovative research directions, contributing to advancements in drug development, catalysis, and materials science. As our understanding of this compound deepens, it is poised to play an even more prominent role in addressing complex chemical challenges.
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